molecular formula C2H4OS B150705 Thioacetic acid CAS No. 507-09-5

Thioacetic acid

Cat. No. B150705
CAS RN: 507-09-5
M. Wt: 76.12 g/mol
InChI Key: DUYAAUVXQSMXQP-UHFFFAOYSA-N
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Description

Thioacetic acid is a chemical compound that has been the subject of various studies due to its versatile reactivity and utility in organic synthesis. It is a thioacid, which means it contains a sulfur atom in place of the usual oxygen atom found in carboxylic acids. This unique feature imparts different chemical properties and reactivity patterns compared to its oxygen-containing counterparts.

Synthesis Analysis

The synthesis of thioacetic acid and its derivatives has been explored in several studies. For instance, the enantioselective addition of thioacetic acid to nitroalkenes has been achieved using a sulfinyl urea organocatalyst, which is useful for preparing chiral 1,2-aminothiol derivatives, including the antifungal drug sulconazole . Additionally, thioacetic acid has been used in the Michael addition to alpha,beta-unsaturated aldehydes under alkaline conditions, leading to the formation of 3-(acetylthio)-2-alkyl alkanals . Moreover, thioacetic acid, in combination with NaSH, has been employed to convert carboxylic acids into corresponding thioacids, which are then utilized in peptide synthesis .

Molecular Structure Analysis

The molecular structure of thioacetic acid has been investigated using electron diffraction, revealing interatomic distances and angles that suggest little resonance interaction between bonds. The molecule's structure includes a C=O bond, a C-S bond, and a C-C bond, with specific bond angles that define its geometry .

Chemical Reactions Analysis

Thioacetic acid participates in various chemical reactions due to its thioacid functionality. It has been shown to undergo 1,4-addition to alpha,beta-unsaturated carbonyl compounds, generating metastable enols that can tautomerize at ambient temperature . The addition of thioacetic acid to unsaturated compounds is reversible and exhibits stereoselectivity, which is influenced by solvent polarity . Furthermore, thioacetic acid can undergo sulfidization on gold surfaces, demonstrating the impact of functional groups on the stability of S-C and S-Au bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thioacetic acid and its derivatives have been characterized in various studies. For example, the internal rotation barrier of the CH3 group in thioacetic acid is highly dependent on its conformation, with significant differences observed between the syn and anti conformers . The compound's adsorption on gold surfaces has been studied, revealing insights into film quality, bonding, and morphology, as well as the effects of hydrogen bonding and reorientation upon deprotonation . Additionally, the luminescent properties of metal-organic frameworks based on thioacetic acid derivatives have been explored, highlighting their potential applications in photoluminescent materials .

Scientific Research Applications

Molecular Structure Analysis

Thioacetic acid has been a subject of structural analysis using electron diffraction methods. Studies have detailed its molecular structure, including interatomic distances and bond angles, contributing significantly to our understanding of its chemical properties (Gordy, 1946).

Pharmacological Research

Thioacetic acid derivatives have been investigated for their pharmacological properties. Notably, research has explored the hypoglycemic activity of certain thioacetic acid derivatives, highlighting their potential in diabetes treatment (Romanenko et al., 2018). Another study emphasized the broad-ranging pharmacological activities of heterocycle-thioacetic acid motifs, considering them as "privileged scaffolds" in drug discovery (Song, Zhan, & Liu, 2013).

Origin of Life and Early Cellular Evolution

Thioacetic acid's role in early life forms has been a topic of interest. Studies suggest that methyl thioacetate, a related compound, might have been central to the origin of life and early cellular evolution, with its stability in hydrophobic environments being a key factor (Todd & House, 2014).

Organic Chemistry and Synthesis

In the field of organic chemistry, thioacetic acid is used in various syntheses. For instance, its enantioselective addition to nitroalkenes has been studied for producing chiral compounds, including antifungal drugs (Kimmel, Robak, & Ellman, 2009). Also, its involvement in organocatalytic reactions for synthesizing biologically active molecules has been documented (Unhale, Rana, & Singh, 2013).

Energy Storage in Prebiotic Conditions

The role of thioacetic acid in early energy storage has been hypothesized, with studies suggesting that its derivatives might have played a critical role in the energy currency of early life forms (Todd & House, 2014).

Antioxidant Properties

Research has examined the antioxidant properties of thioacetic acid derivatives, particularly in the context of free radical peroxidation in various diseases (Kagan et al., 1992).

Thermochemical Studies

Thioacetic acid and its derivatives have been the focus of thermochemical studies, elucidating their stabilities and reactivities, which are crucial for applications in drug design and materials science (Roux et al., 2007).

Safety And Hazards

Thioacetic acid is highly flammable and may be toxic by ingestion, inhalation, and skin absorption . It is irritating to skin and eyes . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Thioacetic acid has been used as a thiol group in the synthesis of organic compounds such as rubber chemicals, curing agents, cross-linking agents, metallurgical agent, pesticides, pharmaceuticals . A new approach to reduce polysaccharide azides directly to acetamides using thioacetic acid, with high conversion, without going through the free amine intermediate has been reported . This is new to polysaccharide chemistry and cannot be achieved by any current method .

properties

IUPAC Name

ethanethioic S-acid
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InChI

InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4)
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InChI Key

DUYAAUVXQSMXQP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)S
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Molecular Formula

C2H4OS
Record name THIOACETIC ACID
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Related CAS

10387-40-3 (potassium salt), 34832-35-4 (hydrochloride salt)
Record name Thioacetic acid
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DSSTOX Substance ID

DTXSID5060142
Record name Ethanethioic acid
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Molecular Weight

76.12 g/mol
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Physical Description

Thioacetic acid appears as a clear,yellow liquid with a strong, unpleasant odor. May be toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals., Liquid, Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS], Yellow liquid with a pungent odor; [Merck Index] Colorless or pale yellow liquid; [Alfa Aesar MSDS], Pale yellow liquid; Cooked brown and roasted meat aroma
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Record name Thioacetic acid
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Boiling Point

88.00 °C. @ 760.00 mm Hg
Record name Ethanethioic acid
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Solubility

Soluble in water, diethyl ether and acetone, Soluble (in ethanol)
Record name Thioacetic acid
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Density

1.063-1.067
Record name Thioacetic acid
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Product Name

Thioacetic acid

CAS RN

507-09-5, 10387-40-3
Record name THIOACETIC ACID
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Record name Thioacetic acid
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Melting Point

17 °C
Record name Ethanethioic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
8,260
Citations
R Fausto, LAEB De Carvalho… - Journal of Molecular …, 1990 - Elsevier
… The calculated geometries for the various conformations of thioacetic acid considered in this study are given in Tables 3 and 4. In both thiol and thion forms the structural changes …
Number of citations: 35 www.sciencedirect.com
JA Fischer, VC Zoldan, G Benitez, AA Rubert… - Langmuir, 2012 - ACS Publications
… We have studied the adsorption of thioacetic acid (TAAH) on … Although thioacetic acid was supposed to decompose slowly … We have found that even in nonpolar solvents thioacetic acid …
Number of citations: 18 pubs.acs.org
KL Kimmel, MAT Robak, JA Ellman - Journal of the American …, 2009 - ACS Publications
… thioacetic acid to nitroalkenes using a new sulfinyl urea organocatalyst is described. The addition of thioacetic acid … , we chose to explore thioacetic acid additions to nitroalkenes, where …
Number of citations: 171 pubs.acs.org
Y Song, P Zhan, X Liu - Current pharmaceutical design, 2013 - ingentaconnect.com
… -thioacetic acid derivatives, a group of molecules containing a heterocycle core linked with a thioacetic acid… properties ofheterocycle-thioacetic acid derivatives is described in this article. …
Number of citations: 47 www.ingentaconnect.com
S Nagata, T Yamabe, K Fukui - The Journal of Physical Chemistry, 1975 - ACS Publications
Conclusions The major conclusion reached in this study is that the ratio of the thermal rate constants ki/k-for thesystem H+ HC15=^ H2+ Cl is equal to the equilibrium constant of this …
Number of citations: 35 pubs.acs.org
N Dong, ZP Zhang, XS Xue, X Li… - Angewandte Chemie …, 2016 - Wiley Online Library
An asymmetric 1,6‐conjugate addition of thioacetic acid with para‐quinone methides has been developed by using chiral phosphoric acid catalysis in the presence of water. A series of …
Number of citations: 209 onlinelibrary.wiley.com
W Gordy - The Journal of Chemical Physics, 1946 - pubs.aip.org
… The structure of thioacetic acid has been investigated by the method of electron diffraction. … The structure of thioacetic acid in the vapor state has been investigated through its electron …
Number of citations: 45 pubs.aip.org
M Aydin, N Arsu, Y Yagci, S Jockusch, NJ Turro - Macromolecules, 2005 - ACS Publications
… photolysis, fluorescence and polymerization studies in order to gain more insight on the mechanism of photoinitiation of free radical polymerization by using thioxanthone thioacetic acid …
Number of citations: 191 pubs.acs.org
EO Kazancioglu, M Aydin, N Arsu - Surfaces and Interfaces, 2021 - Elsevier
… thioacetic acid-dioxide) (TX-SCH 2 COOH-DO) Firstly, 2-Thioxantone thioacetic acid, a one … After that, 2.0 mmol of 2-Thioxantone thioacetic acid was taken in a two necked flask, and …
Number of citations: 22 www.sciencedirect.com
W Yang, DM Du - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
A highly enantio- and diastereoselective sulfa-Michael addition of thioacetic acid to α,β-disubstituted nitroalkenes catalysed by a chiral squaramide organocatalyst has been described. …
Number of citations: 68 pubs.rsc.org

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